

An In-depth Technical Guide to 3-Furaldehyde

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Compound of Interest		
Compound Name:	3-Furaldehyde	
Cat. No.:	B129913	Get Quote

This technical guide provides a comprehensive overview of **3-Furaldehyde** (also known as 3-furancarboxaldehyde), a key furanic compound with applications in chemical synthesis and notable roles in atmospheric chemistry and biological systems. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Core Molecular Data

3-Furaldehyde is a heterocyclic aldehyde. Its fundamental molecular properties are summarized below.

Property	Value	Citations
Molecular Formula	C5H4O2	[1][2][3]
Molecular Weight	96.08 g/mol	[1][2][3]
CAS Number	498-60-2	[1][4]
Appearance	Colorless to light yellow liquid	[1][3]
Density	1.111 g/mL at 25 °C	[1]
Boiling Point	144 °C at 732 mmHg	[2]
Synonyms	3-Furancarboxaldehyde, 3- Formylfuran	[1][4]



Synthesis and Experimental Protocols

The synthesis of **3-Furaldehyde** can be achieved through various methods. Below are summaries of established experimental procedures.

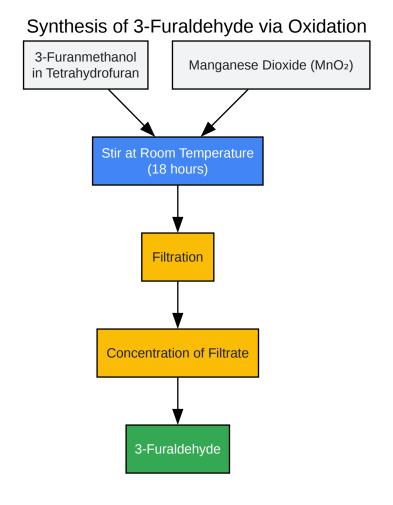
Oxidation of 3-Furanmethanol

A common laboratory-scale synthesis involves the oxidation of 3-furanmethanol.

Experimental Protocol:

- Dissolve 3-furanmethanol (12.0g, 0.12mol) in tetrahydrofuran (500ml).
- Add manganese dioxide (156.4g, 1.2mol).
- Stir the mixture at room temperature for 18 hours.
- Monitor the reaction completion using thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture.
- Concentrate the filtrate to obtain the crude 3-Furaldehyde product.[2]





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Caption: Workflow for the synthesis of **3-Furaldehyde** from 3-furanmethanol.

Patented Preparation Method

A patented method describes a catalytic approach for the preparation of **3-Furaldehyde**.

Methodology Overview:

- A palladium catalyst, a heteropoly acid catalyst, and a Lewis acid catalyst are dissolved in a solvent. The mixture is heated to 40-90 °C.
- A mixed solution of an alpha, beta-unsaturated carboxylic ester and an aliphatic aldehyde is added dropwise to the catalyst solution. A stirring reflux reaction is conducted at 40-90 °C.



- After the reaction, an extraction agent is added for separation. 3-Furoic acid esters are obtained through reduced-pressure distillation.
- A reducing agent is then added to the 3-furoic acid esters to yield the final 3-Furaldehyde product.

Photochemical Reactivity

3-Furaldehyde is an atmospheric pollutant, often derived from biomass burning, and exhibits notable photochemical reactivity.[1]

Under ultraviolet (UV) light, **3-Furaldehyde** can undergo two primary reactions:

- Photoisomerization: This reaction converts the trans isomer into the cis isomer, eventually reaching a photochemical equilibrium.[1]
- Photolysis: Under higher energy UV light, 3-Furaldehyde undergoes a decarbonylation reaction. This process results in the formation of products such as furan, cyclopropene, and propyne.[1][5]

Photoisomerization Trans-3-Furaldehyde UV Light UV Light Gis-3-Furaldehyde Furan Photolysis (Decarbonylation) 3-Furaldehyde Propyne Carbon Monoxide

Photochemical Reactions of 3-Furaldehyde

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Caption: Pathways of photoisomerization and photolysis for **3-Furaldehyde**.

Biological Significance and Interactions



While not a primary signaling molecule, **3-Furaldehyde** (more broadly, furfural) has been shown to exert toxic effects on microorganisms by inhibiting key metabolic enzymes.

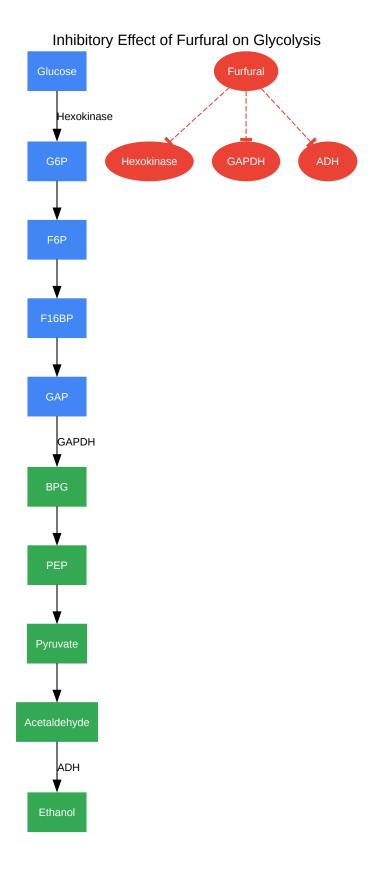
Inhibition of Glycolytic Pathway

In organisms such as Saccharomyces cerevisiae, furfural has been demonstrated to inhibit crucial enzymes within the glycolytic pathway. This inhibition disrupts cellular energy production and redox balance. The primary targets include:

- Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
- Alcohol dehydrogenase (ADH)
- To a lesser extent, hexokinase.

Furfural can also induce the formation of reactive oxygen species (ROS), leading to oxidative stress within the cell.





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Caption: Inhibition points of furfural in the glycolytic pathway.



Applications in Chemical Synthesis

3-Furaldehyde serves as a versatile building block in organic synthesis. It is utilized in the production of more complex molecules, including Schiff bases with potential antimicrobial and anthelmintic activities. For instance, it can be reacted with hydrazides to form N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides, which have been evaluated for their biological properties. It is also a precursor in the synthesis of the neoclerodane diterpene Salvinorin A.[1][6]

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